Cas no 128-53-0 (N-Ethylmaleimide)

N-Ethylmaleimide (NEM) is a sulfhydryl-reactive compound widely used in biochemical and biophysical research. Its primary function is as a selective alkylating agent for cysteine residues, effectively inhibiting thiol-containing enzymes and proteins. NEM is particularly valuable in studying ATPase activity, membrane transport processes, and protein-protein interactions due to its ability to block sulfhydryl groups irreversibly. The compound exhibits high reactivity under mild conditions, making it suitable for a range of experimental applications. Its stability in aqueous solutions and compatibility with various buffer systems further enhance its utility in mechanistic studies. NEM is also employed in proteomics to prevent disulfide bond formation during sample preparation.
N-Ethylmaleimide structure
N-Ethylmaleimide structure
Product name:N-Ethylmaleimide
CAS No:128-53-0
MF:C6H7NO2
MW:125.125281572342
MDL:MFCD00005509
CID:36209
PubChem ID:4362

N-Ethylmaleimide Chemical and Physical Properties

Names and Identifiers

    • N-Ethylmaleimide
    • NEM
    • N-Ethylmaleimide, (NEM)
    • 1-Ethyl-1H-pyrrole-2,5-dione~NEM
    • 1-Ethyl-1H-pyrrole-2,5-dione
    • 1-ethylmaleimide
    • ethvlmaleimide
    • Ethylmaleimide
    • n-ethvlmaleimide
    • N-ethylmaleic imide
    • n-ethyl-maleimid
    • N-ethyl-maleimide
    • N-Ethylmaleinimid
    • NEMI
    • NSC 7638
    • usafb-121
    • USAF B-121
    • maleimide, N-ethyl-
    • 1H-pyrrole-2,5-dione, 1-ethyl-
    • maleic acid N-ethylimide
    • 1-ethylpyrrole-2,5-dione
    • Maleic Acid-N-Ethylimide
    • O3C74ACM9V
    • HDFGOPSGAURCEO-UHFFFAOYSA-N
    • NEQ
    • n-ethylmaleimide (nem)
    • N-EM
    • WLN: T5VNVJ B2
    • 1-ethylazoline-2,5-dione
    • HMS3261D05
    • AI3-50085
    • EU-0100492
    • SCHEMBL9359266
    • SDCCGSBI-0050476.P003
    • BRD-K98297262-001-01-1
    • KBio3_003026
    • 1-Ethyl-1H-pyrrole-2,5-dione #
    • E 3876
    • SCHEMBL19666
    • 5-21-10-00006 (Beilstein Handbook Reference)
    • E-8100
    • N-ethyl maleimide
    • NSC-7638
    • N-ETHYLMALEIMIDE [MI]
    • NCGC00015415-01
    • Bio1_000928
    • N-Ethylmaleimide, purum p.a., >=99.0% (HPLC)
    • NCGC00015415-05
    • GTPL5335
    • Bio1_001417
    • 4D028806-9A8A-4D25-B355-AEFDEC5AD901
    • UNII-O3C74ACM9V
    • Lopac-E-3876
    • NSC92547
    • CS-0014814
    • KBio2_007684
    • LP00492
    • PI-149
    • SR-01000075860-1
    • NCGC00015415-02
    • s3692
    • BDBM50220832
    • AC-37035
    • 1-ethyl-2,5-dihydro-1H-pyrrole-2,5-dione
    • CHEBI:44485
    • N-Ethylmaleimide, BioUltra, >=99.0% (HPLC)
    • EN300-25478
    • 1-ETHYL-1H-PYRROLE-2,5-DIONENEM
    • InChI=1/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H
    • N-Ethylmaleimide, BioXtra, >=98% (HPLC)
    • ETHYLMALEIMIDE, N-
    • BRN 0112448
    • KBio2_005116
    • EINECS 204-892-4
    • FT-0631750
    • Q292393
    • 25668-22-8
    • NCGC00015415-06
    • KBioGR_002548
    • NCGC00015415-03
    • AKOS000249392
    • Bio1_000439
    • E0136
    • 1-ethyl-3-pyrroline-2,5-quinone
    • 1H-Pyrrole-2, 1-ethyl-
    • AKOS025244114
    • cMAP_000078
    • SR-01000075860
    • Lopac0_000492
    • NCGC00093895-01
    • DTXSID1059573
    • CHEMBL8211
    • GEO-01358
    • NCGC00015415-04
    • NSC7638
    • NS00024051
    • NSC-92547
    • F0001-0396
    • Z205012234
    • 128-53-0
    • HY-D0843
    • NCGC00093895-02
    • NCGC00261177-01
    • N-Ethylmaleimide, crystalline, >=98% (HPLC)
    • Tox21_500492
    • FS-4064
    • HSCI1_000382
    • KBio2_002548
    • MFCD00005509
    • C02441
    • KBioSS_002557
    • CCG-204583
    • DB02967
    • Maleic acid Nethylimide
    • STK802307
    • 1HPyrrole2,5dione, 1ethyl
    • N-Ethyl Maleimide (1M Solution in Acetonitrile)
    • N-Ethyl Maleimide (1M Solution in Methanol)
    • 1Ethyl1Hpyrrole2,5dione
    • N Ethylmaleimide
    • DTXCID4033897
    • Maleimide, Nethyl
    • N-Ethyl Maleimide (1M Solution in Methanol) (DISCONTINUED)
    • DB-041899
    • GLXC-20002
    • 204-892-4
    • FE05855
    • MDL: MFCD00005509
    • Inchi: 1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3
    • InChI Key: HDFGOPSGAURCEO-UHFFFAOYSA-N
    • SMILES: O=C1C([H])=C([H])C(N1C([H])([H])C([H])([H])[H])=O
    • BRN: 0112448

Computed Properties

  • Exact Mass: 125.04800
  • Monoisotopic Mass: 125.047678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 37.4
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White solid
  • Density: 1.2500 (rough estimate)
  • Melting Point: 43-46 °C (lit.)
  • Boiling Point: 210 °C(lit.)
  • Flash Point: Fahrenheit: 163.4 ° f < br / > Celsius: 73 ° C < br / >
  • Refractive Index: 1.4430 (estimate)
  • Solubility: methanol: 1 M at 20 °C, clear, colorless
  • Water Partition Coefficient: 1 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents. Refrigerate.
  • PSA: 37.38000
  • LogP: -0.13080
  • Sensitiveness: Light Sensitive
  • Merck: 3822

N-Ethylmaleimide Security Information

  • Symbol: GHS05 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H300,H311,H314,H317
  • Warning Statement: P264,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2928 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 21-28-34-43
  • Safety Instruction: S26-S28-S36/37/39-S45-S28A
  • FLUKA BRAND F CODES:19
  • RTECS:UX9625000
  • Hazardous Material Identification: T+
  • Packing Group:II
  • PackingGroup:II
  • TSCA:Yes
  • Risk Phrases:R20/21; R28; R34; R43
  • Hazard Level:6.1
  • Safety Term:6.1
  • Storage Condition:2-8°C
  • Packing Group:II
  • HazardClass:6.1

N-Ethylmaleimide Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-Ethylmaleimide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25478-0.1g
1-ethyl-2,5-dihydro-1H-pyrrole-2,5-dione
128-53-0 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-25478-0.25g
1-ethyl-2,5-dihydro-1H-pyrrole-2,5-dione
128-53-0 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-25478-0.5g
1-ethyl-2,5-dihydro-1H-pyrrole-2,5-dione
128-53-0 95.0%
0.5g
$19.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016608-5g
N-Ethylmaleimide
128-53-0 99%()
5g
¥235 2023-09-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HF124-1g
N-Ethylmaleimide
128-53-0 98%
1g
¥83.0 2022-06-10
Ambeed
A175883-25g
1-Ethyl-1H-pyrrole-2,5-dione
128-53-0 97%
25g
$101.0 2025-02-20
Life Chemicals
F0001-0396-2.5g
N-Ethylmaleimide
128-53-0 95%+
2.5g
$40.0 2023-11-21
SHENG KE LU SI SHENG WU JI SHU
sc-202719-5g
N-Ethylmaleimide,
128-53-0 ≥98%
5g
¥489.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3088-1 mL * 10 mM (in DMSO)
N-Ethylmaleimide
128-53-0 98.25%
1 mL * 10 mM (in DMSO)
¥315.00 2022-04-26
ChemScence
CS-0014814-100g
N-Ethylmaleimide
128-53-0 99.67%
100g
$308.0 2022-04-28

N-Ethylmaleimide Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:128-53-0)N-Ethylmaleimide
Order Number:1631812
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:128-53-0)N-乙基马来酰亚胺
Order Number:LE1631812
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:128-53-0)N-乙基顺丁烯二酰亚胺
Order Number:LE1637610
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:30
Price ($):discuss personally

N-Ethylmaleimide Related Literature

Additional information on N-Ethylmaleimide

Introduction to N-Ethylmaleimide (CAS No: 128-53-0) and Its Recent Applications in Chemical Biology

N-Ethylmaleimide (NEM), with the chemical formula C₆H₇NO₂ and CAS number 128-53-0, is a versatile organic compound widely recognized for its significant role in biochemical research and pharmaceutical development. As a derivative of maleic anhydride, NEM possesses a highly reactive maleimide group, which makes it an invaluable tool in the field of bioconjugation and drug design. This compound has garnered considerable attention due to its ability to form stable covalent bonds with thiol-containing biomolecules, such as cysteine residues in proteins, enabling precise modifications for functional studies.

The utility of N-Ethylmaleimide extends across multiple domains, including enzyme inhibition, protein purification, and the development of novel therapeutic agents. Its reactivity with thiols has been exploited in various biochemical assays, where it serves as a crosslinking agent or affinity label. In recent years, advancements in chemical biology have highlighted the importance of NEM in modulating protein-protein interactions and investigating signal transduction pathways. The compound’s ability to selectively modify specific target proteins has made it a cornerstone in structural biology and drug discovery pipelines.

One of the most compelling aspects of N-Ethylmaleimide is its application in the development of protease inhibitors. Proteases play crucial roles in numerous biological processes, and their dysregulation is often associated with diseases such as cancer, inflammation, and infectious disorders. By covalently binding to the active sites or catalytic residues of proteases, NEM derivatives can effectively inhibit their activity. For instance, studies have demonstrated the use of NEM-based inhibitors in targeting matrix metalloproteinases (MMPs), which are implicated in tissue degradation and tumor progression. These findings underscore the potential of NEM as a scaffold for designing next-generation anti-protease therapeutics.

Recent research has also explored the role of N-Ethylmaleimide in cell signaling research. The compound’s ability to disrupt protein interactions by forming disulfide bonds has been leveraged to study receptor tyrosine kinases (RTKs) and other signaling molecules. By inhibiting key signaling pathways, NEM derivatives can provide insights into the mechanisms underlying cellular responses to growth factors and hormones. This approach has been particularly valuable in understanding the pathophysiology of chronic diseases and identifying novel drug targets.

The synthesis and derivatization of N-Ethylmaleimide have been refined over the years, leading to a growing library of modified compounds with tailored properties. Researchers have developed strategies to enhance the solubility, selectivity, and bioavailability of NEM derivatives, making them more suitable for in vivo applications. For example, water-soluble analogs of NEM have been synthesized by incorporating polar functional groups, which facilitate their use in cellular and animal models. These advancements have opened new avenues for studying biological processes in complex systems.

Another exciting area where N-Ethylmaleimide has made significant contributions is in the field of mRNA therapeutics. The recent surge in interest around mRNA vaccines has highlighted the need for efficient delivery systems and stability-enhancing agents. NEM derivatives have been explored as potential adjuvants or stabilizers for mRNA molecules, improving their protection against degradation and enhancing cellular uptake. This application aligns with the broader effort to develop novel nucleic acid-based therapies for infectious diseases and genetic disorders.

The future prospects of N-Ethylmaleimide are vast, driven by ongoing innovations in synthetic chemistry and biotechnology. As our understanding of protein structure-function relationships continues to grow, so does the demand for tools like NEM that enable precise molecular manipulation. The compound’s versatility makes it indispensable in both academic research and industrial applications, particularly in drug discovery and biomolecular engineering. With continued exploration into its derivatives and mechanisms of action, N-Ethylmaleimide is poised to remain at the forefront of chemical biology research for years to come.

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